1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-7-nitro-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCATNRJGJWEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484684 | |

| Record name | 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57883-28-0 | |

| Record name | 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core basic properties of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical characteristics, explore synthetic approaches, and discuss its potential applications, particularly in the realm of drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, featuring an ethyl group at the nitrogen atom (N1) and a nitro group at the 7th position of the aromatic ring. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Chemical Structure and Identifiers

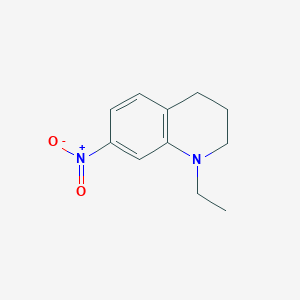

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 57883-28-0 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN1CCCC2=C1C=C(C=C2)[O-][1] |

| InChI | InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3[1] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Brick red powder | [1] |

| Melting Point | 48 °C | [1] |

| Boiling Point | 351.9 ± 35.0 °C at 760 Torr | [1] |

| Density | 1.166 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents. Sparingly soluble in water. | [2] |

Synthesis and Characterization

The synthesis of this compound can be conceptualized as a two-step process involving the N-ethylation of 1,2,3,4-tetrahydroquinoline followed by regioselective nitration.

Synthetic Strategy

A plausible synthetic route is outlined below. It is important to note that the regioselectivity of the nitration step is critical and can be influenced by the reaction conditions and the nature of the N-substituent.

Caption: General synthetic pathway for this compound.

Experimental Protocol (Illustrative)

Step 1: N-Ethylation of 1,2,3,4-Tetrahydroquinoline

-

Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Add a base (e.g., K₂CO₃, Et₃N) to the solution.

-

Add an ethylating agent (e.g., ethyl iodide, ethyl bromide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by filtering the solid and removing the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-ethyl-1,2,3,4-tetrahydroquinoline.

Step 2: Nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline

A study on the nitration of N-protected tetrahydroquinolines suggests that the electronic nature of the N-substituent directs the position of nitration. For an N-alkyl group, a mixture of isomers is likely, with the 7-nitro isomer being a significant product.[3]

-

Cool a mixture of concentrated sulfuric acid to 0 °C.

-

Slowly add 1-ethyl-1,2,3,4-tetrahydroquinoline to the cooled acid with stirring.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting isomeric mixture by column chromatography to isolate this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the aliphatic protons of the tetrahydroquinoline ring (multiplets), and the aromatic protons. The aromatic region would be complex due to the substitution pattern, with distinct chemical shifts for the protons at positions 5, 6, and 8, influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the four aliphatic carbons of the heterocyclic ring, and the six aromatic carbons. The carbon bearing the nitro group (C7) and the carbons ortho and para to it would be significantly deshielded.

-

IR Spectroscopy: Key absorption bands would include C-H stretching vibrations for the aliphatic and aromatic regions, N-O stretching for the nitro group (typically two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹), and C=C stretching for the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.24 g/mol , along with characteristic fragmentation patterns.

Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the functional groups present: the tertiary amine, the aromatic ring, and the nitro group.

-

N-Alkylation: The nitrogen atom is a nucleophilic center and can participate in further alkylation reactions, though its reactivity is somewhat sterically hindered by the ethyl group.

-

Aromatic Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions. The nitro group is a strong deactivating group and a meta-director, while the fused amino-alkyl ring is an activating, ortho-, para-director. The overall regioselectivity of subsequent substitutions would be a complex interplay of these electronic and steric effects.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation opens up a pathway to synthesize 7-amino-1-ethyl-1,2,3,4-tetrahydroquinoline, a potentially valuable intermediate for further functionalization.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, as a nitroaromatic compound, it should be handled with care, avoiding high temperatures and strong reducing agents unless a reaction is intended. The compound is also described as a combustible liquid.

Potential Applications in Drug Development

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[4] Derivatives of tetrahydroquinoline have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neurotropic effects.[1][5]

The introduction of an ethyl group at the N1 position and a nitro group at the C7 position can modulate the pharmacokinetic and pharmacodynamic properties of the parent tetrahydroquinoline core.

-

Building Block for Novel Therapeutics: this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be a precursor to an amino group, which can then be further modified to introduce various pharmacophores.

-

Anticancer Research: Many nitroaromatic compounds and tetrahydroquinoline derivatives have been investigated for their anticancer properties. The presence of the nitro group can contribute to the biological activity, for instance, through bioreductive activation in hypoxic tumor environments.

-

Antimicrobial Agents: The tetrahydroquinoline nucleus is found in some antimicrobial agents. The specific substitution pattern of this compound could be explored for potential antibacterial or antifungal activity.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazards: The compound is classified as a combustible liquid. It is toxic if swallowed and is suspected of causing cancer.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.

Conclusion

This compound is a substituted tetrahydroquinoline with potential as a building block in organic synthesis and drug discovery. Its physicochemical properties, synthetic accessibility, and the known biological activities of the tetrahydroquinoline scaffold make it an interesting compound for further investigation. Future research should focus on the detailed experimental characterization of this molecule, exploration of its reactivity, and the synthesis and biological evaluation of its derivatives to unlock its full potential in medicinal chemistry.

References

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(10), 8394-8431. Available from: [Link]

-

Rozas, I., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1504-1513. Available from: [Link]

-

Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

-

InfochemsDB. This compound. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS: 57883-28-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Drawing upon available data for the compound and its structural analogs, this document will delve into its chemical properties, plausible synthetic routes, potential biological significance, and essential safety considerations.

Core Compound Characteristics

This compound is a derivative of tetrahydroquinoline, featuring an ethyl group at the nitrogen atom (position 1) and a nitro group on the aromatic ring (position 7). This substitution pattern imparts specific physicochemical properties that are crucial for its reactivity and potential biological interactions.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 57883-28-0 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [] |

| Molecular Weight | 206.24 g/mol | [] |

| Appearance | Brick red powder | [] |

| Melting Point | 48°C | [] |

| Boiling Point | 351.9 ± 35.0°C at 760 Torr | [] |

| Density | 1.166 ± 0.06 g/cm³ | [] |

| IUPAC Name | This compound | [] |

| Synonyms | N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7-nitro- | [] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical approach would involve the initial synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline, followed by the introduction of the ethyl group onto the nitrogen atom. This sequence is often preferred to avoid potential side reactions that could occur during the nitration of the N-ethylated precursor.

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

The synthesis of the intermediate, 7-nitro-1,2,3,4-tetrahydroquinoline, is a well-documented electrophilic aromatic substitution reaction.[3]

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, add 1,2,3,4-tetrahydroquinoline to concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 7-nitro-1,2,3,4-tetrahydroquinoline.[3]

Step 2: N-Alkylation of 7-Nitro-1,2,3,4-tetrahydroquinoline

The introduction of the ethyl group at the nitrogen atom can be achieved through a standard nucleophilic substitution reaction.

Protocol:

-

Reaction Setup: Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Base and Alkylating Agent: Add a base (e.g., potassium carbonate or triethylamine) to deprotonate the secondary amine, followed by the addition of an ethylating agent such as ethyl bromide or ethyl iodide.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is then dried and concentrated, and the final product, this compound, is purified by column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution but facilitates nucleophilic aromatic substitution.[4] It can also be reduced to an amino group, providing a versatile handle for further derivatization.[5][6] The nitro group's presence can also acidify the adjacent C-H bonds.[4]

-

Tertiary Amine: The ethylated nitrogen is a tertiary amine, which can act as a base and a nucleophile.

-

Tetrahydroquinoline Core: This scaffold provides a rigid framework that can be further functionalized.

Potential Biological and Medicinal Chemistry Applications

While specific biological activity data for this compound is not extensively documented in the public domain, the broader classes of tetrahydroquinoline and tetrahydroisoquinoline derivatives are known to possess a wide range of pharmacological properties.[7][8][9] This suggests that the title compound could serve as a valuable scaffold or intermediate in the discovery of new therapeutic agents.

Inferred Areas of Interest

-

Anticancer Activity: Numerous derivatives of tetrahydroisoquinoline have been investigated for their potential as anticancer agents.[8][10] The presence of a nitro group in other heterocyclic compounds has also been associated with cytotoxic effects against cancer cell lines.[10][11] Therefore, it is plausible that this compound or its derivatives could exhibit antiproliferative properties.

-

Antimicrobial and Antifungal Activity: The tetrahydroisoquinoline core is present in compounds with demonstrated antibacterial and antifungal activities.[8][12]

-

Enzyme Inhibition: Tetrahydroisoquinoline derivatives have been identified as inhibitors of various enzymes, including heat shock protein 90 (HSP90) and RET tyrosine kinase.[10]

-

Neuropharmacological Activity: The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are found in molecules with activity in the central nervous system.[13]

The combination of the N-ethyl group and the 7-nitro substituent on the tetrahydroquinoline framework provides a unique chemical entity that warrants further investigation for its biological potential. It is a prime candidate for inclusion in screening libraries for drug discovery programs.

Caption: Inferred potential biological activities based on related structures.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is critical, and a purity level of ≥98.0% is often required for applications in organic synthesis and pharmaceutical research.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons, and the aliphatic protons of the tetrahydroquinoline ring.

-

¹³C NMR: Would display distinct signals for each of the 11 carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound (206.24 g/mol ).

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹) and the C-N bonds.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the parent compound, 1,2,3,4-tetrahydroquinoline, and the related 7-nitro-1,2,3,4-tetrahydroquinoline, appropriate safety precautions should be taken.

-

Hazards of Related Compounds:

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

-

Avoid inhalation of dust or vapors.[15]

-

Avoid contact with skin and eyes.[15]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as oxidizing agents.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its unique substitution pattern offers multiple avenues for further chemical modification, making it an attractive building block for the creation of diverse molecular libraries. While specific biological data for this compound remains limited, the known pharmacological activities of the broader tetrahydroquinoline class suggest that it is a promising candidate for future research and development efforts. As with any chemical substance, proper safety and handling procedures are paramount.

References

Sources

- 1. This compound | 57883-28-0 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No: 57883-28-0). As a member of the substituted tetrahydroquinoline class of heterocyclic compounds, this molecule holds potential as a versatile intermediate in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses the expected spectroscopic characteristics for its structural elucidation. Furthermore, it explores the potential biological significance of this compound by examining the established pharmacological activities of the broader tetrahydroquinoline scaffold.

Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This heterocyclic system is found in numerous natural products and synthetic molecules exhibiting diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The partial saturation of the quinoline ring system in tetrahydroquinolines imparts a three-dimensional character to the molecule, which is often crucial for specific interactions with biological targets.

The introduction of various substituents onto the tetrahydroquinoline framework allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, features an ethyl group at the nitrogen atom (N-1) and a nitro group at the 7th position of the aromatic ring. The N-ethyl group can influence the compound's lipophilicity and metabolic stability, while the electron-withdrawing nitro group can significantly impact the electronic properties of the aromatic ring and serve as a handle for further chemical modifications. This guide aims to provide a detailed understanding of the molecular architecture of this specific derivative and its potential for applications in drug development.

Physicochemical Properties

This compound is a solid at room temperature, often appearing as a brick red powder.[] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 57883-28-0 | [] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [] |

| Molecular Weight | 206.24 g/mol | [] |

| Appearance | Brick red powder | [] |

| Melting Point | 48 °C | [] |

| Boiling Point | 351.9 ± 35.0 °C at 760 Torr | [] |

| Density | 1.166 ± 0.06 g/cm³ | [] |

| IUPAC Name | This compound | [] |

| Synonyms | N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7-nitro- | [] |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical and established synthetic route can be proposed based on well-known organic chemistry transformations. The synthesis would likely proceed in two key steps: the N-ethylation of 1,2,3,4-tetrahydroquinoline followed by the regioselective nitration of the resulting N-ethyl-1,2,3,4-tetrahydroquinoline.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and key physicochemical properties. A plausible two-step synthetic pathway, involving N-ethylation of 1,2,3,4-tetrahydroquinoline followed by regioselective nitration, is presented with detailed experimental protocols. The guide further outlines the essential analytical techniques for the structural elucidation and characterization of the title compound, including 1H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Although specific biological data for this exact molecule is limited in publicly accessible literature, the known pharmacological significance of the tetrahydroquinoline scaffold is discussed, highlighting potential avenues for future research and application in drug discovery. This document serves as a foundational resource for researchers intending to synthesize, characterize, and investigate the potential therapeutic applications of this compound.

Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] THQ derivatives have been reported to exhibit a wide array of pharmacological properties, including but not limited to, antiarrhythmic, schistosomicidal, antiviral, and antimalarial activities.[1] The versatility of the THQ core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties, and its interaction with biological targets. The introduction of a nitro group, as in this compound, can significantly influence the molecule's electronic properties and potential biological activity, making it an intriguing candidate for further investigation in drug development programs.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: this compound

-

Synonyms: N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, 1-ethyl-7-nitro-3,4-dihydro-2H-quinoline[]

-

CAS Number: 57883-28-0[]

-

Molecular Formula: C₁₁H₁₄N₂O₂[]

-

Molecular Weight: 206.24 g/mol []

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Brick red powder | [] |

| Melting Point | 48°C | [] |

| Boiling Point | 351.9 ± 35.0 °C at 760 Torr | [] |

| Density | 1.166 ± 0.06 g/cm³ | [] |

| InChI Key | TUCATNRJGJWEKT-UHFFFAOYSA-N | [] |

| SMILES | CCN1CCCC2=C1C=C(C=C2)[O-] | [] |

Synthesis of this compound: A Plausible Experimental Approach

While specific literature detailing the synthesis of this compound is sparse, a logical and effective two-step synthetic route can be proposed based on established chemical transformations of the tetrahydroquinoline scaffold. This approach involves the N-ethylation of 1,2,3,4-tetrahydroquinoline, followed by a regioselective electrophilic nitration.

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline (Intermediate)

Principle: The secondary amine of 1,2,3,4-tetrahydroquinoline can be readily alkylated using an electrophilic ethylating agent, such as iodoethane, in the presence of a mild base to neutralize the hydroiodic acid byproduct.

Experimental Protocol:

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodoethane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-Ethyl-1,2,3,4-tetrahydroquinoline.

Step 2: Synthesis of this compound (Final Product)

Principle: The electron-donating nature of the N-ethyl group in the tetrahydroquinoline ring system directs electrophilic aromatic substitution to the para position (C7) of the benzene ring. Nitration is achieved using a standard nitrating mixture of nitric acid and sulfuric acid.[3]

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 1-Ethyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) to the cooled sulfuric acid with constant stirring, maintaining the temperature below 5°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0°C.

-

Add the nitrating mixture dropwise to the solution of the protonated tetrahydroquinoline, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aliphatic protons of the tetrahydroquinoline ring (multiplets), and the aromatic protons. The aromatic region should display a distinct pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the ethyl carbons, the aliphatic carbons of the heterocyclic ring, and the aromatic carbons. The carbon bearing the nitro group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z = 206.24.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1480 cm⁻¹

Potential Applications in Drug Development

The tetrahydroquinoline scaffold is a cornerstone in the development of various therapeutic agents.[1] The introduction of an ethyl group at the 1-position and a nitro group at the 7-position of the THQ core in this compound may confer novel biological activities.

-

Anticancer Activity: Many substituted tetrahydroquinolines have demonstrated potent anticancer properties.[] The nitroaromatic moiety can sometimes be bioreduced in hypoxic tumor environments to generate cytotoxic species, suggesting a potential application in oncology.

-

Neuroprotective Agents: Certain tetrahydroquinoline derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[1]

-

Antimicrobial and Antiprotozoal Activity: The THQ framework is present in compounds with activity against various pathogens.[1][5]

Further research is warranted to explore the specific biological targets and signaling pathways modulated by this compound.

Safety and Handling

Based on the safety data for the closely related 7-Nitro-1,2,3,4-tetrahydroquinoline, the following precautions should be observed:

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[6]

-

Precautionary Statements:

-

Wash hands and face thoroughly after handling.[6]

-

Wear protective gloves and eye protection.[6]

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs, seek medical advice.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[6]

-

-

Storage: Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[6]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant tetrahydroquinoline scaffold. This guide has provided a plausible and detailed pathway for its synthesis and outlined the necessary analytical methods for its characterization. While its specific biological profile remains to be fully elucidated, the known activities of related compounds suggest that it may hold promise as a lead compound in various drug discovery endeavors. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of this and related molecules.

References

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

physical and chemical properties of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline (CAS No. 57883-28-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds. While specific experimental data for this particular molecule is limited in published literature, this guide synthesizes available information and provides expert insights based on the well-established chemistry of the tetrahydroquinoline scaffold and nitroaromatic compounds.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] This heterocyclic system is found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antiarrhythmic, antimalarial, and antiviral properties.[2] The introduction of various substituents onto the tetrahydroquinoline ring system allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in drug discovery. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's reactivity and potential as a pharmacophore or a synthetic intermediate.[3]

Physicochemical Properties

This compound is a brick red powder under standard conditions.[] Its core structure consists of a tetrahydroquinoline ring system with an ethyl group attached to the nitrogen at position 1 and a nitro group at position 7 of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 57883-28-0 | [][5] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [] |

| Molecular Weight | 206.24 g/mol | [] |

| Appearance | Brick red powder | [] |

| Melting Point | 48°C | [] |

| Boiling Point | 351.9 ± 35.0°C at 760 Torr | [] |

| Density | 1.166 ± 0.06 g/cm³ | [] |

| IUPAC Name | This compound | [] |

| Synonyms | N-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, 7-Nitro-N-ethyl-1,2,3,4-tetrahydroquinoline | [] |

| SMILES | CCN1CCCC2=C1C=C(C=C2)[O-] | [] |

| InChI | InChI=1S/C11H14N2O2/c1-2-12-7-3-4-9-5-6-10(13(14)15)8-11(9)12/h5-6,8H,2-4,7H2,1H3 | [] |

Solubility: While specific solubility data for this compound in various solvents is not extensively documented, compounds of similar structure are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in protic solvents like ethanol and methanol is likely to be moderate, while it is expected to be sparingly soluble in water.[6]

Synthesis and Characterization

Synthetic Approach

The synthesis of this compound would typically involve a two-step process: N-ethylation of 1,2,3,4-tetrahydroquinoline followed by regioselective nitration.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Proposed):

-

N-Ethylation of 1,2,3,4-Tetrahydroquinoline: 1,2,3,4-Tetrahydroquinoline can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate or triethylamine) in an appropriate solvent like acetonitrile or DMF. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. Purification by column chromatography would yield 1-ethyl-1,2,3,4-tetrahydroquinoline.

-

Nitration of 1-Ethyl-1,2,3,4-tetrahydroquinoline: The nitration of the N-ethylated intermediate is the critical step for introducing the nitro group at the 7-position. Due to the activating nature of the alkylamino group, direct nitration can lead to a mixture of isomers. However, under controlled conditions, regioselectivity can be achieved. A common method for the nitration of activated aromatic rings is the use of a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10°C).[7] The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization and extraction of the product. Purification by recrystallization or column chromatography would be necessary to isolate the desired 7-nitro isomer.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the aromatic ring would appear as a complex multiplet system in the downfield region (typically δ 7.0-8.0 ppm). The presence of the electron-withdrawing nitro group at position 7 would cause a significant downfield shift for the protons at positions 6 and 8.

-

Ethyl Group: An ethyl group attached to the nitrogen would exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the ranges of δ 3.0-3.5 ppm and δ 1.0-1.5 ppm, respectively.

-

Tetrahydroquinoline Ring Protons: The protons of the saturated portion of the tetrahydroquinoline ring would appear as multiplets in the upfield region, typically between δ 1.5 and δ 3.0 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the aromatic ring would resonate in the range of δ 110-150 ppm. The carbon bearing the nitro group (C-7) would be significantly deshielded.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group would appear in the upfield region.

-

Tetrahydroquinoline Ring Carbons: The saturated carbons of the tetrahydroquinoline ring would resonate at higher field strengths compared to the aromatic carbons.

Infrared (IR) Spectroscopy:

-

N-O Stretching: The most characteristic feature would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1350 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 206.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethyl group, the nitro group, or fragments from the saturated ring.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-donating N-ethyl group and the electron-withdrawing nitro group on the aromatic ring, as well as the reactivity of the tetrahydroquinoline core.

Figure 2: Key reactive sites and potential transformations of the core molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). This transformation is a common strategy in medicinal chemistry to introduce an amino functionality, which can serve as a key pharmacophoric element or a handle for further derivatization.

-

Electrophilic Aromatic Substitution: The aromatic ring of the tetrahydroquinoline system, despite the presence of the deactivating nitro group, can still undergo electrophilic aromatic substitution reactions, although potentially requiring harsher conditions. The directing effects of the N-ethyl and nitro groups would influence the position of substitution.

-

Oxidation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline. This aromatization can be achieved using various oxidizing agents.[8]

Applications in Drug Development

While specific studies on the biological activity of this compound are scarce, the tetrahydroquinoline scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of tetrahydroisoquinoline, a closely related scaffold, have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[9][10][11]

The presence of the nitro group in this compound makes it a potential candidate for bioreductive drugs. The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic tumor cells, leading to the release of a cytotoxic agent.[12] Furthermore, the amino derivative, obtained after reduction of the nitro group, can be a crucial intermediate for the synthesis of a library of compounds for screening against various biological targets.

Safety and Toxicology

Detailed toxicological data for this compound is not available. However, as a nitroaromatic compound, it should be handled with caution. Nitroaromatic compounds are known to have potential toxicity, including mutagenicity and carcinogenicity.[3][13][14] The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a skin and respiratory tract irritant.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a substituted tetrahydroquinoline with potential as a building block in medicinal chemistry and organic synthesis. While its specific physicochemical and biological properties are not extensively documented in the scientific literature, this guide provides a comprehensive overview based on the known chemistry of related compounds. Further research is warranted to fully elucidate the spectroscopic characteristics, reactivity, and biological potential of this molecule. The information presented herein serves as a valuable resource for scientists and researchers interested in exploring the chemistry and applications of this and other substituted tetrahydroquinolines.

References

-

Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.[Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.[Link]

-

[The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. PubMed.[Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.[Link]

-

Structure-toxicity relationships of nitroaromatic compounds. PubMed.[Link]

-

Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. PubMed.[Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.[Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.[Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.[Link]

-

N-Substituted tetrahydroquinolines with outstanding biological activity. ResearchGate.[Link]

-

New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. PMC.[Link]

-

This compound. Infochems.[Link]

-

CID 157695085. PubChem.[Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal.[Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate.[Link]

-

The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. PubMed.[Link]

-

Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. Filo.[Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.[Link]

-

Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate.[Link]

-

1,2,3,4-Tetrahydroisoquinoline. PubChem.[Link]

-

2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline. PubChem.[Link]

-

(PDF) New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. ResearchGate.[Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate.[Link]

-

1,2,3,4-Tetrahydroquinoline. PubChem.[Link]

-

New compounds: N-substituted tetrahydroisoquinolines. PubMed.[Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 57883-28-0 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Assessment of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline for Pharmaceutical Research

Introduction: The Imperative of Solubility in Drug Discovery

The core structure, 7-nitro-1,2,3,4-tetrahydroquinoline, is a known intermediate in the synthesis of various bioactive molecules, suggesting the potential utility of its N-ethylated analogue in pharmaceutical research.[1] Understanding the solubility of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is, therefore, a proactive step in its evaluation as a potential drug candidate.

Physicochemical Landscape of this compound: A Predictive Analysis

A molecule's solubility is dictated by its physicochemical properties. In the absence of experimental data, we can leverage computational tools to predict key parameters for this compound, providing a theoretical foundation for its expected solubility behavior. For the purpose of this guide, predictions were generated using SwissADME, a widely used free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[2][3][4]

| Parameter | Predicted Value | Implication for Solubility |

| Molecular Weight | 206.24 g/mol | Within the typical range for small molecule drugs. |

| logP (Consensus) | 2.45 | Indicates moderate lipophilicity. |

| ESOL Class | Moderately soluble | Suggests that while not highly soluble, it is not expected to be practically insoluble in water. |

| pKa (most basic) | 4.84 | The secondary amine in the tetrahydroquinoline ring is predicted to be weakly basic. This suggests that its solubility will be pH-dependent, increasing in acidic conditions. |

Structure-Solubility Insights:

-

Tetrahydroquinoline Core: The heterocyclic nature of the core structure contributes to its overall polarity.

-

Nitro Group (-NO2): The electron-withdrawing nature of the nitro group can decrease the basicity of the nearby amine and increase the molecule's polarity, potentially influencing its interaction with water.

-

Ethyl Group (-CH2CH3): The addition of the ethyl group to the nitrogen atom increases the lipophilicity of the molecule compared to its parent compound, 7-nitro-1,2,3,4-tetrahydroquinoline. This is expected to decrease its aqueous solubility.[5][6]

Part I: Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a given temperature and pressure.[7] It is a critical parameter for late-stage drug development and formulation.[4] The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[8]

A. The Shake-Flask Method: A Detailed Protocol

This method relies on achieving a saturated solution in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow:

Figure 1: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines) to assess pH-dependent solubility.[9]

-

Addition of Compound: Add an excess of this compound to a series of vials containing a known volume of each buffer. A visual excess of solid should be present.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and accounted for.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL, µM). The experiment should be performed in triplicate to ensure reproducibility.

B. Potentiometric Titration for Ionizable Compounds

Given the predicted basic pKa of this compound, potentiometric titration is a powerful method to determine its pH-dependent solubility profile.

Principle: This technique involves titrating a solution or suspension of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates or dissolves as the pH changes can be used to determine its intrinsic solubility and pKa.

Experimental Workflow:

Figure 2: Workflow for Potentiometric Titration for Solubility and pKa Determination.

Step-by-Step Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffers. Use a thermostatted vessel to maintain a constant temperature.

-

Sample Preparation: Suspend a known amount of this compound in a known volume of water or a water/co-solvent mixture.

-

Titration: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) while continuously stirring and monitoring the pH.

-

Data Recording: Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve can be analyzed to determine the pKa of the compound (the midpoint of the buffer region) and its intrinsic solubility (from the point of precipitation or complete dissolution). Specialized software is often used for this analysis.

Part II: Kinetic Solubility Determination for Early-Stage Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a supersaturated solution.[2] It is a high-throughput method commonly used in the early stages of drug discovery to rank compounds.[4]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period.

Experimental Workflow:

Figure 3: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, add aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader. An increase in turbidity indicates precipitation.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Example of Thermodynamic Solubility Data Presentation

| Solvent (Buffer) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| pH 1.2 Buffer | 25 | Experimental Value | Calculated Value | Shake-Flask |

| pH 4.5 Buffer | 25 | Experimental Value | Calculated Value | Shake-Flask |

| pH 6.8 Buffer | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Water | 37 | Experimental Value | Calculated Value | Shake-Flask |

Interpretation in the Context of the Biopharmaceutics Classification System (BCS):

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. According to ICH M9 guidelines, a drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11][12] The experimentally determined solubility of this compound will be crucial for its BCS classification, which in turn can guide formulation strategies and potentially allow for biowaivers of in vivo bioequivalence studies.

Conclusion: A Pathway to De-risking Drug Development

While this guide could not provide pre-existing experimental solubility data for this compound, it has laid out the essential theoretical considerations and detailed, field-proven protocols for its determination. By systematically applying the shake-flask method for thermodynamic solubility and high-throughput kinetic assays for early-stage screening, researchers can generate the robust and reliable data needed to make informed decisions. A thorough understanding of a compound's solubility profile from the outset is a cornerstone of a successful and efficient drug development program, mitigating risks and paving the way for the creation of safe and effective medicines.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link][2]

-

Scite.ai. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link][3]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link][2][7]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link][13]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link][14]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][15]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link][16]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link][9]

-

U.S. Food and Drug Administration. (n.d.). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link][9]

-

ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link][10]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link][10]

-

Best Quality Supplier. (n.d.). 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS: 30450-62-5). Retrieved from [Link][17]

-

PubChem. (n.d.). CID 157695085 | C18H20N4O4. Retrieved from [Link][18]

-

European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link][11]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][12]

-

Fiveable. (n.d.). Ethyl Group Definition. Retrieved from [Link][5]

-

ResearchGate. (2011). Why some of the organic compounds (isolated from the plants) dissolved in chloroform and ethyl acetate but not dissolved in methanol. Retrieved from [Link][6]

Sources

- 1. youtube.com [youtube.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. scispace.com [scispace.com]

- 5. pKa Prediction | Rowan [rowansci.com]

- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 7. Molecular Modelling Group [molecular-modelling.ch]

- 8. acdlabs.com [acdlabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. docs.chemaxon.com [docs.chemaxon.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. chemaxon.com [chemaxon.com]

- 13. SwissADME [swissadme.ch]

- 14. www.openmolecules.org [openmolecules.org]

- 15. On-line Software [vcclab.org]

- 16. acdlabs.com [acdlabs.com]

- 17. QSAR Toolbox [qsartoolbox.org]

- 18. Molinspiration Cheminformatics [molinspiration.com]

A Comprehensive Technical Guide to the Spectral Analysis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline using a multi-technique spectroscopic approach. As a key heterocyclic scaffold, the tetrahydroquinoline nucleus and its derivatives are of significant interest in medicinal chemistry. Accurate and robust analytical characterization is paramount for advancing research and development. This document moves beyond simple data reporting, offering in-depth procedural logic, expert interpretation of expected spectral data, and the causal reasoning behind experimental choices. We will detail the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The protocols described herein form a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural confirmation.

Introduction: The Molecular Profile

This compound is a derivative of the 1,2,3,4-tetrahydroquinoline core structure. The molecule's character is defined by three key features: the saturated heterocyclic amine ring, the aromatic benzene moiety, and the strategic placement of two functional groups—an N-ethyl group, which modulates basicity and lipophilicity, and a C7-nitro group, a potent electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules[1].

Molecular Snapshot:

-

Systematic Name: this compound

-

Molecular Formula: C₁₁H₁₄N₂O₂[]

-

Molecular Weight: 206.24 g/mol []

-

Core Structure: Tetrahydroquinoline

-

Key Functional Groups: Tertiary amine, Nitro group, Aromatic ring

The following sections will detail the integrated analytical workflow required to unequivocally confirm this structure.

Caption: Molecular structure of the target analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

2.1. Expertise & Rationale UV-Vis spectroscopy provides critical information about the conjugated π-electron system within the molecule. The primary chromophore in our analyte is the nitro-substituted benzene ring. The tetrahydroquinoline nitrogen, through its lone pair, can donate electron density to the aromatic system, while the nitro group strongly withdraws it. This "push-pull" electronic arrangement is expected to give rise to a distinct charge-transfer band in the spectrum. The choice of solvent is critical; polar solvents can stabilize the excited state, often leading to a bathochromic (red) shift compared to non-polar solvents.

2.2. Experimental Protocol: UV-Vis Absorbance Spectrum

-

Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mg/mL). From this, prepare a dilute solution (approx. 10-20 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the same spectroscopic grade ethanol used for the sample and use this as the reference/blank.

-

Data Acquisition: Scan the sample from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Caption: Workflow for acquiring UV-Vis spectral data.

2.3. Expected Data & Interpretation The UV-Vis spectrum is expected to show a strong absorption band characteristic of nitroaromatic compounds. Nitrobenzene in a neutral solvent shows a primary band around 265 nm[3]. The presence of the electron-donating amino group conjugated to the nitro group will likely cause a significant bathochromic shift.

| Parameter | Expected Value | Rationale |

| λmax | ~290 - 320 nm | The combined effect of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring creates an extended conjugated system, lowering the energy required for π→π* transitions and shifting the absorbance to a longer wavelength compared to nitrobenzene alone[3][4]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

3.1. Expertise & Rationale FT-IR spectroscopy is an indispensable tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. For our target molecule, the most telling signals will be the strong, unambiguous stretches of the nitro group (N-O), along with vibrations from the aromatic ring (C=C and C-H) and the aliphatic portions (C-H and C-N).

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small, pure sample (a few milligrams of the solid or a single drop of the neat liquid if melted) directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Data Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

-

Analysis: Identify and assign the major absorption bands.

Caption: Workflow for acquiring FT-IR spectral data.

3.3. Expected Data & Interpretation The FT-IR spectrum will provide a unique "fingerprint" for the molecule. The most diagnostic peaks are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| ~1530 - 1475 | N-O Asymmetric Stretch | Nitro Group (-NO₂)[5] |

| ~1360 - 1290 | N-O Symmetric Stretch | Nitro Group (-NO₂)[5][6] |

| ~3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring |

| ~2980 - 2850 | C-H Aliphatic Stretch | Ethyl and Tetrahydro- Ring CH₂ |

| ~1600, ~1480 | C=C Aromatic Stretch | Aromatic Ring |

| ~1250 - 1180 | C-N Stretch | Aryl-N and Alkyl-N bonds |

| ~850 - 750 | C-H Aromatic Bend | Substitution pattern on the ring |

The two intense, sharp peaks for the nitro group are the most crucial for confirming its presence[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

4.1. Expertise & Rationale NMR spectroscopy is the most powerful technique for de novo structural elucidation of organic molecules. ¹H NMR maps the proton environments, providing information on their chemical environment, integration (number of protons), and connectivity (through spin-spin coupling). ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. Together, they allow for a complete assembly of the carbon-hydrogen framework. Deuterated chloroform (CDCl₃) is a common and suitable solvent.

4.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming & Tuning: Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Processing & Analysis: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS (0.00 ppm). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants.

Caption: Workflow for acquiring NMR spectral data.

4.3. Expected Data & Interpretation

¹H NMR Spectrum: Based on the structure, we can predict the signals for all 14 protons. The electron-withdrawing nitro group will significantly deshield (shift downfield) the adjacent aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | d | 1H | H-6 | Ortho to the strongly withdrawing -NO₂ group. |

| ~7.7 - 7.9 | dd | 1H | H-8 | Ortho to the -NO₂ group and coupled to H-6. |

| ~6.7 - 6.9 | d | 1H | H-5 | Ortho to the electron-donating amine, shifted upfield. |

| ~3.4 - 3.6 | q | 2H | N-CH₂ -CH₃ | Methylene protons of the ethyl group, adjacent to N and split by the methyl group. |

| ~3.3 - 3.5 | t | 2H | H-2 | Aliphatic protons adjacent to the N atom. |

| ~2.7 - 2.9 | t | 2H | H-4 | Benzylic protons adjacent to the aromatic ring. |

| ~1.9 - 2.1 | m | 2H | H-3 | Aliphatic protons coupled to H-2 and H-4. |

| ~1.2 - 1.4 | t | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene group. |

¹³C NMR Spectrum: The proton-decoupled spectrum should show 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C-7 | Carbon directly attached to the electron-withdrawing -NO₂ group. |

| ~140 - 145 | C-8a | Quaternary carbon at the ring junction, adjacent to N. |

| ~125 - 130 | C-5, C-6, C-8 | Aromatic CH carbons. |

| ~115 - 120 | C-4a | Quaternary carbon at the ring junction. |

| ~45 - 55 | C-2 | Aliphatic carbon adjacent to N. |

| ~40 - 45 | N-CH₂ -CH₃ | Ethyl group methylene carbon. |

| ~25 - 30 | C-4 | Benzylic carbon. |

| ~20 - 25 | C-3 | Aliphatic carbon. |

| ~10 - 15 | N-CH₂-CH₃ | Ethyl group methyl carbon. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

5.1. Expertise & Rationale Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a characteristic fingerprint. The molecular ion (M⁺˙) peak will confirm the molecular formula, and the major fragment ions will validate the presence of key structural motifs like the ethyl and nitro groups.

5.2. Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a radical cation (the molecular ion) and fragment ions.

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against m/z.

-

Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.

Caption: Workflow for acquiring Mass Spectrometry data.

5.3. Expected Data & Interpretation The mass spectrum will provide the final piece of evidence for structural confirmation.

| m/z Value | Ion | Rationale |

| 206 | [M]⁺˙ | Molecular Ion. Confirms the molecular formula C₁₁H₁₄N₂O₂. |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 177 | [M - C₂H₅]⁺ | Loss of the ethyl radical, a common fragmentation for N-ethyl amines. |

| 160 | [M - NO₂]⁺ | Loss of the nitro group radical. |

The presence of the molecular ion at m/z 206 is the most critical piece of data from this experiment. The fragmentation pattern helps confirm the presence and connectivity of the substituents[7][8].

Conclusion: A Self-Validating Analytical Consensus

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods. Each experiment provides a unique and vital piece of the puzzle, and together they form a self-validating system that ensures the highest confidence in the final assignment.

-